4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Catalog No.
S666875
CAS No.
3584-32-5
M.F
C15H13NO6
M. Wt
303.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

CAS Number

3584-32-5

Product Name

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

IUPAC Name

3-methoxy-2-nitro-4-phenylmethoxybenzoic acid

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18)

InChI Key

AWQSWWDWMMXFIH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2

Another related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone, has been used in the synthesis of novel chalcones derivatives, which have shown antimicrobial activity .

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is an organic compound characterized by the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol. Its structure features a nitro group, a methoxy group, and a benzyloxy group attached to a benzoic acid core, which contributes to its unique chemical properties. The compound is recognized by its CAS number 3584-32-5 and has been cataloged in various chemical databases such as PubChem and Smolecule .

The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes this compound polar, potentially enhancing its reactivity in various

Typical of nitroaromatic compounds:

  • Reduction: The nitro group can be reduced to an amino group through catalytic hydrogenation or other reducing agents.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.

These reactions highlight the compound's potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid typically involves multi-step organic reactions:

  • Starting Materials: The synthesis may begin with 4-hydroxy-3-methoxybenzoic acid as the base compound.
  • Protection of Hydroxyl Group: The hydroxyl group can be protected using benzyl chloride to form the benzyloxy derivative.
  • Nitration: The protected compound is then subjected to nitration (usually with nitric acid) to introduce the nitro group at the appropriate position on the aromatic ring.
  • Deprotection: Finally, any protecting groups can be removed to yield the desired product.

These steps illustrate a common approach in organic synthesis where protecting groups are utilized to achieve selective modifications.

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its functional groups that may impart biological activity, it could be explored for developing new drugs.
  • Material Science: Its unique structure may also find applications in creating specialized materials or compounds with specific properties .

Several compounds share structural similarities with 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidC15H13NO60.87
3,4-Dimethoxy-2-nitrobenzoic acidC16H17NO50.96
4-Hydroxy-3-methoxy-5-nitrobenzoic acidC15H13NO60.89
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeC15H13NO50.96

The uniqueness of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid lies in its specific arrangement of functional groups that may confer distinct reactivity and biological properties compared to these similar compounds .

XLogP3

2.7

Wikipedia

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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